molecular formula C10H16O5 B13633169 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid

3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid

Katalognummer: B13633169
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: PLUNBTLABGYILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid typically involves a series of organic synthesis reactions. One common method includes the reaction of chiral amino alcohol with an appropriate acid . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid is unique due to its specific structure and reactivity. Its tert-butoxycarbonyl group provides stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential .

Eigenschaften

Molekularformel

C10H16O5

Molekulargewicht

216.23 g/mol

IUPAC-Name

3-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-3-carboxylic acid

InChI

InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)4-5-14-6-10/h4-6H2,1-3H3,(H,11,12)

InChI-Schlüssel

PLUNBTLABGYILD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CCOC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.